molecular formula C7H5ClF3NO3S B15325445 4-Chloro-2-(trifluoromethoxy)benzenesulfonamide

4-Chloro-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B15325445
M. Wt: 275.63 g/mol
InChI Key: KTAAWFXZNXSUEN-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethoxy)benzenesulfonamide is an organic compound with the molecular formula C7H5ClF3NO3S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 4-chloro-2-(trifluoromethoxy)benzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are often used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield a different sulfonamide derivative, while oxidation might produce a sulfonic acid.

Scientific Research Applications

4-Chloro-2-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with biological molecules. As a sulfonamide, it can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 2-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride

Uniqueness

4-Chloro-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of both a chloro and a trifluoromethoxy group on the benzene ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other sulfonamide derivatives .

Properties

Molecular Formula

C7H5ClF3NO3S

Molecular Weight

275.63 g/mol

IUPAC Name

4-chloro-2-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C7H5ClF3NO3S/c8-4-1-2-6(16(12,13)14)5(3-4)15-7(9,10)11/h1-3H,(H2,12,13,14)

InChI Key

KTAAWFXZNXSUEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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